

An In-depth Technical Guide to 6-Fluoronaphthalen-2-ol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 6-Fluoronaphthalen-2-OL

Cat. No.: B077081

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **6-Fluoronaphthalen-2-ol**, a fluorinated aromatic compound of significant interest in medicinal chemistry and materials science. Given its structural features, it serves as a valuable intermediate for the synthesis of novel therapeutic agents and functional materials. This document details its core properties, a proposed synthetic route, predicted spectroscopic data, and potential biological applications, with a focus on its relevance to drug discovery.

Core Compound Information

6-Fluoronaphthalen-2-ol, also known as 6-fluoro-2-naphthol, is a derivative of naphthalene. The strategic placement of a fluorine atom can significantly modulate the physicochemical properties of the parent molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets. This makes it a desirable building block in the design of new pharmaceuticals.

Chemical Structure:

Table 1: Physicochemical and Registry Information for **6-Fluoronaphthalen-2-ol**

Property	Value	Reference
CAS Number	13101-83-2	[1]
Molecular Formula	C ₁₀ H ₇ FO	[1]
Molecular Weight	162.16 g/mol	[1]
IUPAC Name	6-fluoronaphthalen-2-ol	
Canonical SMILES	C1=CC2=C(C=CC(=C2)F)C=C1O	
Predicted pKa	9.51 ± 0.40	
Predicted logP	2.68	
Physical Form	Solid	

Spectroscopic Characterization (Predicted)

While experimental spectra for **6-Fluoronaphthalen-2-ol** are not widely available in the public domain, ¹H and ¹³C NMR chemical shifts can be predicted based on established principles of fluorine's electronic effects on aromatic systems and by comparison with analogous compounds. These predictions are invaluable for the structural verification of synthesized material.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for **6-Fluoronaphthalen-2-ol** (in CDCl₃)

¹ H NMR	Predicted Shift (ppm)	Description
H-1	~ 7.15	Doublet
H-3	~ 7.10	Doublet of doublets
H-4	~ 7.70	Doublet
H-5	~ 7.80	Doublet of doublets
H-7	~ 7.25	Doublet of doublets (coupling to F)
H-8	~ 7.75	Doublet of doublets (coupling to F)
OH	~ 5.0-6.0	Broad singlet

¹³ C NMR	Predicted Shift (ppm)	Description
C-1	~ 109.5	CH
C-2	~ 154.0	C-OH
C-3	~ 118.0	CH
C-4	~ 130.0	CH
C-4a	~ 128.5	Quaternary C
C-5	~ 125.0	CH (doublet, J(C-F) ~ 9 Hz)
C-6	~ 161.0	C-F (large doublet, J(C-F) ~ 245 Hz)
C-7	~ 112.0	CH (doublet, J(C-F) ~ 25 Hz)
C-8	~ 131.0	CH (doublet, J(C-F) ~ 5 Hz)
C-8a	~ 135.0	Quaternary C

Note: Predicted values are estimates. Actual experimental values may vary. Coupling constants (J) to fluorine are particularly characteristic.

Experimental Protocols: Proposed Synthesis

A direct, published experimental protocol for the synthesis of **6-Fluoronaphthalen-2-ol** is not readily available. However, a plausible and robust synthetic route can be proposed based on well-established transformations in organic chemistry, starting from the commercially available 6-bromo-2-naphthol or via a Sandmeyer-type reaction from an amino precursor. The following protocol outlines a hypothetical synthesis starting from 6-amino-2-naphthol via a Balz-Schiemann reaction.

Protocol 1: Synthesis of **6-Fluoronaphthalen-2-ol** via Balz-Schiemann Reaction

Step 1: Diazotization of 6-Amino-2-naphthol

- **Reaction Setup:** In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend 6-amino-2-naphthol (1 equivalent) in a solution of fluoroboric acid (HBF_4 , 48% in water, ~3-4 equivalents). Cool the mixture to 0 to -5 °C using an ice-salt bath.
- **Diazotization:** Prepare a solution of sodium nitrite (NaNO_2 , 1.1 equivalents) in a minimal amount of cold water. Add this solution dropwise to the stirred suspension while maintaining the internal temperature below 0 °C.
- **Stirring:** Continue stirring the mixture at 0 °C for an additional 30-60 minutes after the addition is complete. The formation of the diazonium salt is often indicated by a change in color and the dissolution of the starting amine. The resulting diazonium tetrafluoroborate salt may precipitate.

Step 2: Thermal Decomposition (Balz-Schiemann Reaction)

- **Isolation of Salt:** Filter the precipitated diazonium tetrafluoroborate salt under vacuum. Wash the solid sequentially with cold 5% HBF_4 solution, then with cold ethanol, and finally with cold diethyl ether to facilitate drying. Dry the salt under vacuum. Caution: Diazonium salts can be explosive when dry and should be handled with extreme care and behind a blast shield.
- **Decomposition:** Gently heat the dry diazonium salt in an appropriate flask. The decomposition typically occurs between 100-150 °C and is accompanied by the evolution of

nitrogen gas (N₂) and boron trifluoride (BF₃). The heating should be controlled to prevent overly vigorous decomposition.

- **Alternative (in situ):** Alternatively, the aqueous solution of the diazonium salt can be irradiated with a UV lamp or heated in an organic solvent to induce decomposition, although yields may vary.

Step 3: Work-up and Purification

- **Extraction:** Once the decomposition is complete, cool the reaction mixture. Dissolve the crude product in a suitable organic solvent, such as ethyl acetate or dichloromethane. Wash the organic solution with water, followed by a saturated sodium bicarbonate solution, and finally with brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- **Purification:** Purify the crude solid by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield pure **6-Fluoronaphthalen-2-ol**.

Potential Biological Activity and Applications

Naphthalene derivatives are a well-established scaffold in medicinal chemistry, exhibiting a wide range of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. The introduction of fluorine can enhance these properties.

Anticancer Potential and STAT3 Signaling

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is persistently activated in a wide variety of human cancers and plays a crucial role in tumor cell proliferation, survival, invasion, and angiogenesis.^[2] The STAT3 signaling pathway is therefore a key target for the development of novel cancer therapeutics. Several naphthalene-based compounds have been investigated as potential STAT3 inhibitors. While **6-Fluoronaphthalen-2-ol** has not been specifically tested, its core structure makes it a candidate for investigation as a STAT3 signaling modulator.

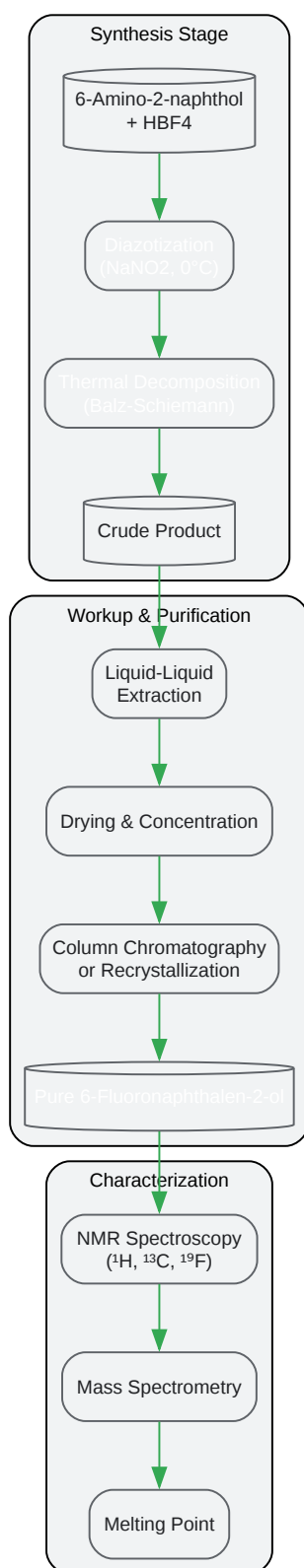
Table 3: Cytotoxic Activity (IC₅₀) of Selected Naphthalene Derivatives Against Human Cancer Cell Lines

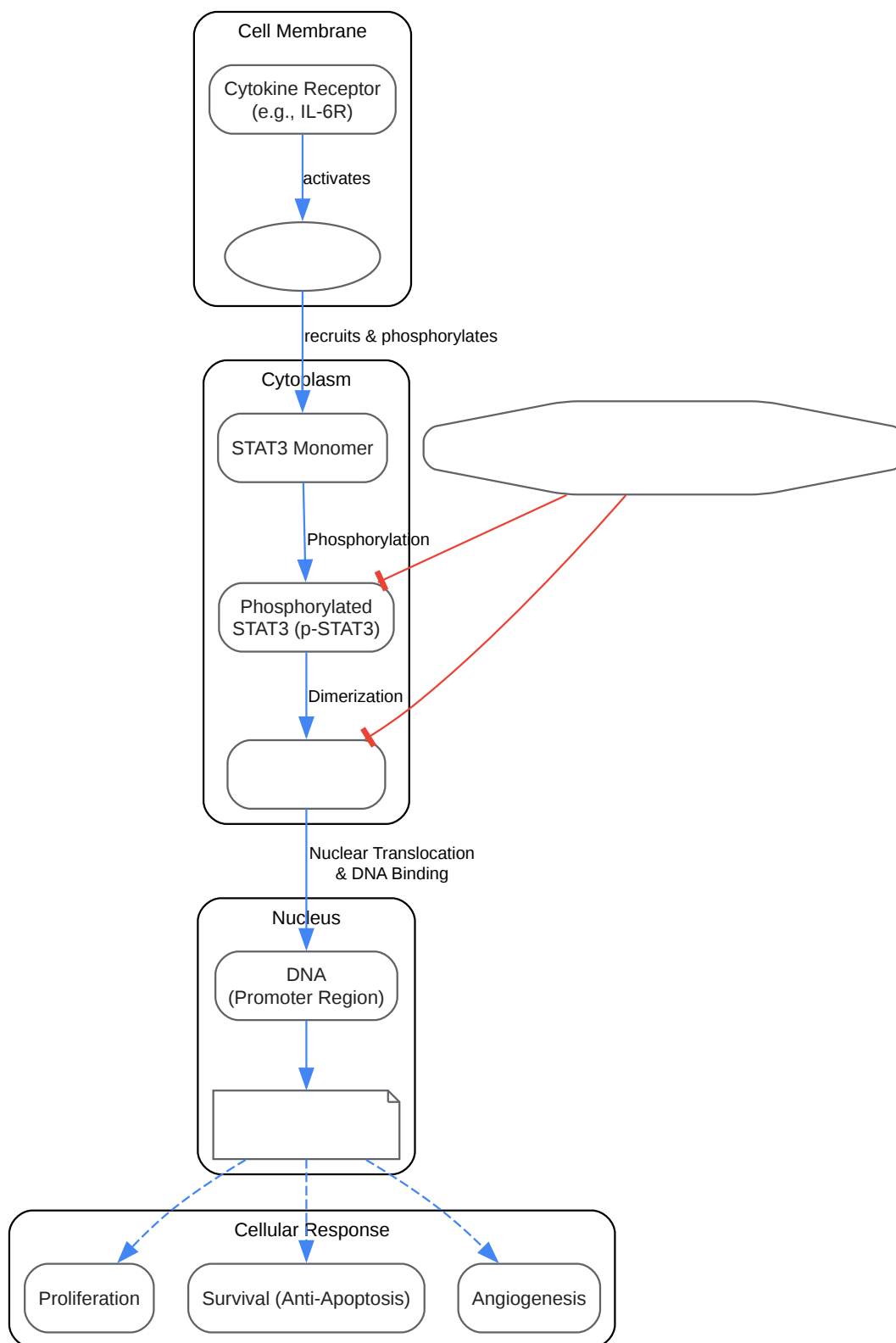
Compound Class	Cell Line	Cancer Type	IC ₅₀ (μM)	Reference
Naphthalene-substituted triazole spirodienone	MDA-MB-231	Breast	0.03 - 0.26	[3]
Naphthalene-substituted triazole spirodienone	Hela	Cervical	0.07 - 0.72	[3]
Naphthalene-substituted triazole spirodienone	A549	Lung	0.08 - 2.00	[3]
Aminobenzyl-naphthol derivative (MMZ-45B)	HT-29	Colon	31.78 ± 3.93	[4]
1-Alkyl-2-naphthol derivative (5d)	Various	Multiple	1.2 ± 1.1	[5]

Note: This table provides context on the potential of the naphthalene scaffold. The activity of **6-Fluoronaphthalen-2-ol** must be determined experimentally.

Mandatory Visualizations

Diagram 1: General Experimental Workflow for Synthesis and Characterization





[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. C-13 nmr spectrum of 2,2-dimethylpropane analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of neopentane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. rsc.org [rsc.org]
- 3. Synthesis and anticancer activity evaluation of naphthalene-substituted triazole spirodienones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-depth Technical Guide to 6-Fluoronaphthalen-2-ol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b077081#6-fluoronaphthalen-2-ol-cas-number-and-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com